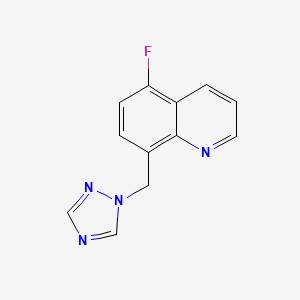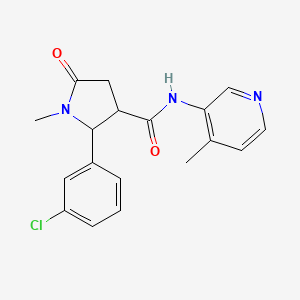
3-(2-Methylpropyl)-4-methylsulfonylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methylpropyl)-4-methylsulfonylmorpholine, also known as Ro 64-0802, is a chemical compound that belongs to the class of morpholine derivatives. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including pain sensation, appetite, mood, and immune function.
Wirkmechanismus
The primary mechanism of action of 3-(2-Methylpropyl)-4-methylsulfonylmorpholine is the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, 3-(2-Methylpropyl)-4-methylsulfonylmorpholine increases the levels of endocannabinoids, which in turn activate cannabinoid receptors in the brain and peripheral tissues. This activation leads to the modulation of various physiological processes, including pain sensation, inflammation, and mood.
Biochemical and Physiological Effects:
In addition to its effects on the endocannabinoid system, 3-(2-Methylpropyl)-4-methylsulfonylmorpholine has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of 2-AG. This inhibition leads to the accumulation of 2-AG, which further enhances the activation of cannabinoid receptors. 3-(2-Methylpropyl)-4-methylsulfonylmorpholine has also been shown to increase the levels of the neuropeptide oxytocin, which is involved in social bonding and stress regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-Methylpropyl)-4-methylsulfonylmorpholine is its high selectivity for FAAH and its ability to increase the levels of endocannabinoids without affecting other neurotransmitter systems. This selectivity makes it a valuable tool for studying the role of the endocannabinoid system in various physiological processes. However, one of the limitations of 3-(2-Methylpropyl)-4-methylsulfonylmorpholine is its relatively short half-life, which requires frequent dosing in animal studies.
Zukünftige Richtungen
There are several future directions for the research on 3-(2-Methylpropyl)-4-methylsulfonylmorpholine. One direction is to investigate its potential in the treatment of neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to explore its effects on the immune system and its potential in the treatment of autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of 3-(2-Methylpropyl)-4-methylsulfonylmorpholine and its interactions with other neurotransmitter systems. Finally, the development of more potent and selective inhibitors of FAAH and MAGL may lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
3-(2-Methylpropyl)-4-methylsulfonylmorpholine is a potent and selective inhibitor of FAAH, which plays a crucial role in the endocannabinoid system. It has been extensively studied for its potential therapeutic applications, including analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. Its selectivity and ability to increase the levels of endocannabinoids make it a valuable tool for studying the role of the endocannabinoid system in various physiological processes. However, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 3-(2-Methylpropyl)-4-methylsulfonylmorpholine involves the reaction of 4-methylsulfonylbenzoyl chloride with 2-methylpropylamine in the presence of a base such as triethylamine. The reaction takes place at room temperature, and the product is obtained in high yield and purity. The chemical structure of 3-(2-Methylpropyl)-4-methylsulfonylmorpholine is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
3-(2-Methylpropyl)-4-methylsulfonylmorpholine has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in various animal models. It has also been investigated for its potential in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
IUPAC Name |
3-(2-methylpropyl)-4-methylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3S/c1-8(2)6-9-7-13-5-4-10(9)14(3,11)12/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZYZKCIWYOFZSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1COCCN1S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylpropyl)-4-methylsulfonylmorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-1-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]propan-2-ol](/img/structure/B7594589.png)

![N-[1-(2,3-dimethylphenyl)ethyl]-1,4-dioxane-2-carboxamide](/img/structure/B7594619.png)


![N-[(5-cyclopropyl-1,3,4-oxadiazol-2-yl)methyl]-N-[2-(3-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B7594632.png)



![Methyl 3-[(5-benzyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]butanoate](/img/structure/B7594658.png)



